molecular formula C21H20BrNO B5125569 2-(benzylamino)-1-(4-bromophenyl)-1-phenylethanol

2-(benzylamino)-1-(4-bromophenyl)-1-phenylethanol

Cat. No.: B5125569
M. Wt: 382.3 g/mol
InChI Key: FAZOMQARKCSJRS-UHFFFAOYSA-N
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Description

2-(Benzylamino)-1-(4-bromophenyl)-1-phenylethanol is an organic compound characterized by the presence of a benzylamino group, a bromophenyl group, and a phenylethanol moiety

Properties

IUPAC Name

2-(benzylamino)-1-(4-bromophenyl)-1-phenylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20BrNO/c22-20-13-11-19(12-14-20)21(24,18-9-5-2-6-10-18)16-23-15-17-7-3-1-4-8-17/h1-14,23-24H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAZOMQARKCSJRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC(C2=CC=CC=C2)(C3=CC=C(C=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(benzylamino)-1-(4-bromophenyl)-1-phenylethanol typically involves the reaction of 4-bromobenzaldehyde with benzylamine, followed by reduction. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride to convert the intermediate imine to the desired amine.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically resulting in the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the functional groups, such as reducing the bromophenyl group to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under conditions that promote nucleophilic substitution.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dehalogenated products.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Benzylamino)-1-(4-bromophenyl)-1-phenylethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of 2-(benzylamino)-1-(4-bromophenyl)-1-phenylethanol involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The bromophenyl group may also play a role in modulating the compound’s biological activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

  • 2-(Aminomethyl)-1-(4-bromophenyl)-1-phenylethanol
  • 2-(Benzylamino)-1-(4-chlorophenyl)-1-phenylethanol
  • 2-(Benzylamino)-1-(4-fluorophenyl)-1-phenylethanol

Uniqueness: 2-(Benzylamino)-1-(4-bromophenyl)-1-phenylethanol is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to certain biological targets. Additionally, the combination of the benzylamino and bromophenyl groups provides a unique structural framework that can be exploited in the design of new molecules with desired properties.

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